molecular formula C18H35N3O10 B7839256 H-Aeea-aeea-aeea

H-Aeea-aeea-aeea

Cat. No. B7839256
M. Wt: 453.5 g/mol
InChI Key: DLDHTLVGQUKJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Aeea-aeea-aeea is a useful research compound. Its molecular formula is C18H35N3O10 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Aeea-aeea-aeea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Aeea-aeea-aeea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility and Absorption Studies

  • Hydrogen Sulfide Solubility

    AEEA has been studied for its ability to dissolve hydrogen sulfide (H2S) in aqueous solutions. The solubility of H2S in AEEA solutions was measured at varying pressures and temperatures, with findings indicating that AEEA solutions can effectively absorb H2S under certain conditions (Zoghi et al., 2018).

  • Carbon Dioxide Absorption

    The kinetics of CO2 absorption in AEEA solutions have been a significant area of research. Studies show that AEEA, being a diamine, has potential in CO2 capture due to its reaction kinetics with CO2, suggesting its use in carbon capture and storage technologies (Ma’mun et al., 2007).

Thermophysical Properties

  • Viscosity and Density Studies

    Research has been conducted to measure the viscosity and density of aqueous AEEA solutions and blends, which are critical for industrial applications like post-combustion CO2 capture. These studies provide insights into the thermodynamic behavior of AEEA in different conditions and mixtures (Pandey & Mondal, 2021).

  • Thermal Degradation Analysis

    The thermal degradation of AEEA in CO2 capture processes has been studied, identifying various degradation products and reaction mechanisms. This is crucial for understanding the stability and lifespan of AEEA in industrial applications (Mohamed Saeed et al., 2017).

Biological and Medicinal Research

  • Antifibrotic Effects

    AEEA has been investigated for its potential antifibrotic effects in vitro, particularly in the context of hypertrophic scarring. This research suggests that AEEA may have therapeutic applications in treating scars and fibrosis (Chen et al., 2019).

  • Antioxidant and Anticancer Activity

    Studies have explored the antioxidant and anticancer potential of AEEA in various cell lines. These findings indicate the potential of AEEA in complementary and alternative medicine for cancer treatment (Yadav et al., 2017).

properties

IUPAC Name

2-[2-[2-[[2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O10/c19-1-4-26-7-10-29-13-16(22)20-2-5-27-8-11-30-14-17(23)21-3-6-28-9-12-31-15-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDHTLVGQUKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Aeea-aeea-aeea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.